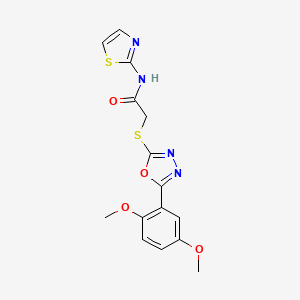
2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups including an oxadiazole ring, a thiazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitutions or additions, based on the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Antibacterial Research
This compound has garnered interest due to its potential as an antibacterial agent. Specifically, it is being investigated as an inhibitor of type III secretion (T3S) in Gram-negative bacteria. T3S is a crucial protein export machinery that several pathogens, including Yersinia spp., Shigella spp., Chlamydia spp., Salmonella spp., and Pseudomonas aeruginosa, use to evade the human immune system and establish disease . By inhibiting T3S, this compound disarms the pathogen, allowing the host immune system to clear the infection. Importantly, it selectively targets bacterial growth without affecting benign endogenous microflora.
Bioisosteres of Salicylidene Acylhydrazides
The compound is considered a potential bioisostere of salicylidene acylhydrazides. Salicylidene acylhydrazides (Figure 1a) are known T3S inhibitors that block protein secretion in various Gram-negative species, including Y. pseudotuberculosis, Shigella flexneri, enterohaemorrhagic E. coli, Chlamydia spp., and Salmonella spp. Their broad-spectrum activity suggests that T3S inhibitors could be developed into novel antibacterial drugs . In vivo studies have demonstrated their efficacy, and quantitative structure-activity relationship models have highlighted key structural features important for T3S inhibition .
!Figure 1a
Cell Viability Assessment
Beyond antibacterial applications, this compound has relevance in cell viability assays. Specifically, it is used in the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Actively respiring cells convert water-soluble MTT to an insoluble purple formazan, which can be quantified by optical density. This assay provides valuable information about cell health and metabolic activity .
Aggregation-Induced Emission (AIE) Photosensitizers
Interestingly, the compound’s structure suggests potential applications in aggregation-induced emission (AIE) photosensitizers. AIE photosensitizers exhibit enhanced fluorescence upon aggregation, making them useful for imaging and photodynamic therapy. While further research is needed, the synergistic effect of methoxy-substituted tetraphenylethene in the compound warrants investigation .
Future Directions
properties
IUPAC Name |
2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c1-21-9-3-4-11(22-2)10(7-9)13-18-19-15(23-13)25-8-12(20)17-14-16-5-6-24-14/h3-7H,8H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODPYSNVFDZWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2598091.png)
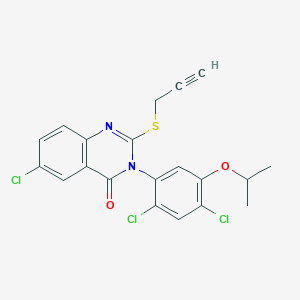
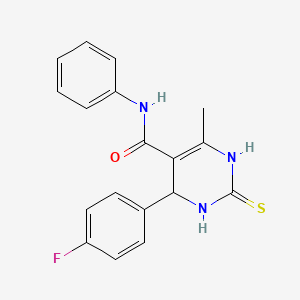
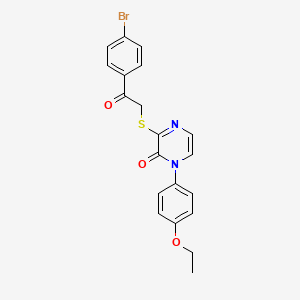
![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)
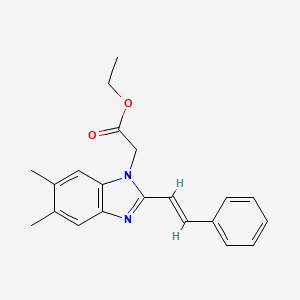

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)
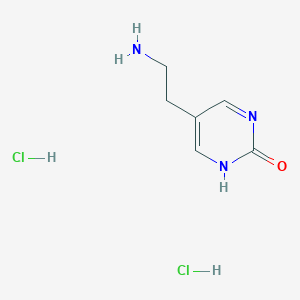
![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)